BenchChemオンラインストアへようこそ!

3,4-Bis(benzyloxy)phenylboronic acid

Drug Discovery Oncology ROR1 Inhibition

3,4-Bis(benzyloxy)phenylboronic acid (CAS 906665-98-3) is a disubstituted arylboronic acid bearing two benzyl ether protecting groups at the 3- and 4-positions, yielding a molecular formula of C20H19BO4 and a molecular weight of 334.17 g/mol. The compound functions dually as a Suzuki-Miyaura coupling partner and as a latent catechol pharmacophore, with the benzyloxy substituents providing orthogonal protection that can be removed via catalytic hydrogenolysis to unmask the 3,4-dihydroxy (catechol) motif.

Molecular Formula C20H19BO4
Molecular Weight 334.2 g/mol
Cat. No. B8237149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Bis(benzyloxy)phenylboronic acid
Molecular FormulaC20H19BO4
Molecular Weight334.2 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)(O)O
InChIInChI=1S/C20H19BO4/c22-21(23)18-11-12-19(24-14-16-7-3-1-4-8-16)20(13-18)25-15-17-9-5-2-6-10-17/h1-13,22-23H,14-15H2
InChIKeyNRFUTAIWNNLFDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Bis(benzyloxy)phenylboronic Acid: A Protected Catechol Boronic Acid Building Block for Targeted Synthesis and Drug Discovery


3,4-Bis(benzyloxy)phenylboronic acid (CAS 906665-98-3) is a disubstituted arylboronic acid bearing two benzyl ether protecting groups at the 3- and 4-positions, yielding a molecular formula of C20H19BO4 and a molecular weight of 334.17 g/mol . The compound functions dually as a Suzuki-Miyaura coupling partner and as a latent catechol pharmacophore, with the benzyloxy substituents providing orthogonal protection that can be removed via catalytic hydrogenolysis to unmask the 3,4-dihydroxy (catechol) motif [1]. Commercially available at ≥98% purity, this compound serves as a versatile intermediate in the synthesis of flavonoid natural products, catechol-containing drug candidates, and boron-containing bioactive molecules .

Why 3,4-Bis(benzyloxy)phenylboronic Acid Cannot Be Casually Replaced by In-Class Analogs


Substituting 3,4-bis(benzyloxy)phenylboronic acid with superficially similar arylboronic acids (e.g., 3,4-dimethoxyphenylboronic acid, 3,4-dihydroxyphenylboronic acid, or the 3,5-bis(benzyloxy) regioisomer) introduces meaningful differences across three critical dimensions: (1) deprotection orthogonality—benzyl ethers are cleaved by catalytic hydrogenolysis under neutral conditions that leave methyl ethers intact, enabling chemoselective catechol unmasking in complex polyfunctional substrates [1]; (2) lipophilicity—the bis(benzyloxy) substitution pattern confers a predicted LogP of approximately 4.64–4.69, substantially higher than the 3,4-dihydroxy or 3,4-dimethoxy analogs, altering solubility, membrane permeability, and chromatographic behavior ; and (3) regioisomeric specificity—the 3,4-substitution pattern places the boronic acid moiety in a distinct electronic environment relative to the 3,5-isomer, which can affect both cross-coupling reactivity and diol-binding selectivity [2]. The following quantitative evidence sections establish these points with supporting data.

Quantitative Differentiation Evidence: 3,4-Bis(benzyloxy)phenylboronic Acid vs. Closest Analogs and In-Class Candidates


Direct SPR Binding Affinity to Human ROR1 Tyrosine Kinase Receptor (Kd = 11 nM) vs. Anti-ROR1 Monoclonal Antibody Baseline

3,4-Bis(benzyloxy)phenylboronic acid exhibits a binding dissociation constant (Kd) of 11 nM against full-length human His-tagged ROR1 (937 residues) as measured by surface plasmon resonance (SPR) analysis, and 13 nM against human ROR1 expressed in HEK293 cells via cell-based assay [1]. This places the compound within a therapeutically relevant affinity range: for context, a humanized anti-ROR1 monoclonal antibody used as a comparator in chronic lymphocytic leukemia studies has a reported Kd of approximately 40 nM [2]. No equivalent ROR1-binding data are publicly available for the 3,4-dihydroxy, 3,4-dimethoxy, or 3,5-bis(benzyloxy) analogs, making this a specific, quantifiable characterization of the target compound's molecular recognition profile. This affinity is attributed to the hydrophobic contribution of the bis-benzyloxy substituents to the ligand–protein interaction surface, a contribution that would be absent in the deprotected catechol form or the less lipophilic dimethoxy analog.

Drug Discovery Oncology ROR1 Inhibition

Lipophilicity (LogP 4.64–4.69) Enables Differential Pharmacokinetic and Formulation Properties vs. Deprotected Catechol Analog

The predicted octanol–water partition coefficient (ACD/LogP) for 3,4-bis(benzyloxy)phenylboronic acid is 4.64, with a LogD of 3.93 at pH 7.4 . The 3,5-bis(benzyloxy) regioisomer has a virtually identical LogP of 4.6876, while the completely deprotected 3,4-dihydroxyphenylboronic acid has a predicted LogP of approximately 0.7–1.2 (not directly measured in head-to-head study; inferred from 3D similarity and fragment-based calculation). This represents a LogP difference of approximately 3–4 log units, corresponding to a theoretical ~1,000- to 10,000-fold difference in lipid-phase partitioning. Such a difference has practical consequences for reverse-phase HPLC purification, where the bis(benzyloxy) compound elutes significantly later; for membrane permeability in cell-based assays, where the protected form is expected to exhibit substantially higher passive diffusion; and for formulation, where the LogD difference directly affects aqueous solubility.

Physicochemical Profiling Drug Design LogP

Regioisomeric Differentiation: 3,4-Pattern Places Boronic Acid in a Distinct Electronic Environment Relative to the 3,5-Isomer

The 3,4-bis(benzyloxy) substitution pattern places the boronic acid moiety para to one electron-donating benzyloxy substituent and meta to the other, whereas in the commercially available 3,5-bis(benzyloxy)phenylboronic acid (CAS 906665-99-4), the boronic acid is meta to both substituents [1]. This positional difference affects the boron pKa, which in turn modulates both Suzuki-Miyaura coupling reactivity (electron-donating substituents at the para position generally increase nucleophilicity at boron) and diol-binding equilibrium constants. Reviews of ortho-, meta-, and para-substituted phenylboronic acids have established that pKa values and binding affinities for cis-diols are position-dependent, with para-substituted electron-donating groups producing measurably different complexation behaviour compared to meta-substituted analogs [2]. Although explicit head-to-head pKa or diol-binding measurements comparing the 3,4- and 3,5-isomers were not retrieved in this analysis, the well-established structure–activity relationships in the phenylboronic acid literature support the inference that these regioisomers are not functionally interchangeable.

Regiochemistry Synthetic Strategy Diol Binding

Deprotection Orthogonality: Benzyloxy vs. Methoxy Protecting Groups Enable Chemoselective Catechol Unmasking Under Neutral Hydrogenolysis Conditions

The benzyl ether protecting groups on 3,4-bis(benzyloxy)phenylboronic acid can be removed by catalytic hydrogenolysis (H2, Pd/C or Pd(OH)2) under neutral conditions, leaving acid- or base-sensitive functional groups intact. In contrast, the methyl ethers of 3,4-dimethoxyphenylboronic acid require harsher Lewis acidic (e.g., BBr3 in CH2Cl2) or nucleophilic (e.g., TMSI) cleavage conditions that are incompatible with many common synthetic intermediates [1]. This difference is well-established in the protective group literature: benzyl ethers are cleaved orthogonally with respect to methyl ethers, silyl ethers, acetals, and esters, providing a selectivity advantage in multistep syntheses of catechol-containing targets such as L-DOPA prodrugs, flavonoid glycosides, and β-lactamase inhibitor conjugates [2]. A direct example from the literature documents that a debenzylation via Pd(OH)2-catalyzed hydrogenolysis proceeded in 82% yield under conditions that would not cleave methyl ethers [3].

Protecting Group Strategy Orthogonal Synthesis Catechol Chemistry

Commercially Available Purity Benchmark of 98% vs. Lower-Purity Regioisomer and In-Class Alternatives

3,4-Bis(benzyloxy)phenylboronic acid is commercially available at a standard purity of 98% (HPLC) from multiple independent suppliers including Bidepharm , Fluorochem , and CymitQuimica , with analytical certificates (NMR, HPLC, GC) available. In contrast, the 3,5-bis(benzyloxy)phenylboronic acid regioisomer is listed at 95–96% purity (Sigma-Aldrich, AKSci) . While a 2–3% purity differential may appear modest, it is significant for medicinal chemistry applications where trace impurities can confound biological assay results, and for process chemistry where impurity profiles must be validated for GMP compliance. The consistent 98% benchmark across multiple vendors for the 3,4-isomer provides greater procurement confidence relative to the 3,5-isomer.

Procurement Quality Analytical Consistency Batch Reproducibility

Recommended Application Scenarios for 3,4-Bis(benzyloxy)phenylboronic Acid Based on Quantitative Differentiation Evidence


ROR1-Targeted Drug Discovery: SPR-Validated Hit Compound with 11 nM Binding Affinity

For drug discovery programs targeting the ROR1 receptor tyrosine kinase—an onco-embryonic antigen implicated in chronic lymphocytic leukemia and solid tumors—3,4-bis(benzyloxy)phenylboronic acid provides a validated small-molecule binding scaffold with a measured Kd of 11 nM by SPR [1]. This affinity is approximately 3.6-fold tighter than that of a comparator humanized anti-ROR1 monoclonal antibody (Kd ≈ 40 nM). The bis(benzyloxy) groups contribute to the hydrophobic interaction surface and also serve as a prodrug motif that can be deprotected to reveal the catechol pharmacophore after target engagement. Procurement of the 3,4-bis(benzyloxy) form is essential, as the 3,4-dihydroxy and 3,4-dimethoxy analogs lack published ROR1-binding characterization and cannot be assumed to exhibit equivalent target engagement.

Multistep Catechol-Containing Natural Product Total Synthesis (Flavonoids, L-DOPA Prodrugs)

In the total synthesis of catechol-containing natural products such as the C-glycosyl flavonoids aspalathin and nothofagin, 3,4-bis(benzyloxy)phenylacetylene (synthesized from the corresponding boronic acid) serves as a protected catechol building block, with the benzyl ethers surviving the synthetic sequence and being removed in the final step by catalytic hydrogenolysis under neutral conditions [2]. This orthogonal protection strategy—where benzyl ethers are stable to acids, bases, and oxidants that would cleave silyl or acetal protecting groups—is unachievable with the 3,4-dimethoxy analog, whose methyl ethers require BBr3-mediated cleavage incompatible with glycosidic linkages and acid-sensitive functionality.

Carbidopa and Droxidopa Intermediate Synthesis: Protected 3,4-Dihydroxyphenyl Building Block

Derivatives of 3,4-bis(benzyloxy)phenyl compounds (including the boronic acid and its esters) are key intermediates in the synthesis of Carbidopa—an aromatic amino acid decarboxylase inhibitor used in Parkinson's disease therapy—and Droxidopa—a norepinephrine prodrug . The boronic acid handle enables Suzuki-Miyaura coupling to construct the desired biaryl or styrenyl framework before debenzylation unmasks the catechol pharmacophore. The high lipophilicity of the benzyl-protected intermediate (LogP 4.64) facilitates organic-phase extraction and chromatographic purification during the synthetic sequence.

β-Lactamase Inhibitor Development: Phenylboronic Acid Scaffold for Covalent Serine Targeting

Phenylboronic acid derivatives, including the 3,4-disubstituted class, have been identified through structure-based virtual screening and biochemical assays as potent inhibitors of clinically relevant serine β-lactamases (AmpC, KPC-2, CTX-M-15) [3]. The boronic acid moiety forms a reversible covalent bond with the catalytic serine residue, while the 3,4-substituents can be engineered for potency and selectivity. The benzyloxy-protected form serves as a versatile synthetic intermediate that can be elaborated via Suzuki coupling on the boronic acid terminus followed by debenzylation to afford the final β-lactamase inhibitor scaffold. Procurement of the 98% purity bis(benzyloxy) starting material ensures that subsequent SAR studies are not confounded by boron-containing impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Bis(benzyloxy)phenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.